SODIUM MERCURY AMALGAMDISC 6/01

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SODIUM MERCURY AMALGAMDISC 6/01 is a chemical compound with the CAS number 11146-94-4 . It is an alloy of mercury and sodium .

Synthesis Analysis

Sodium amalgam, commonly denoted Na(Hg), is an alloy of mercury and sodium. The term amalgam is used for alloys, intermetallic compounds, and solutions (both solid solutions and liquid solutions) involving mercury as a major component . Sodium amalgams are often used in reactions as strong reducing agents with better handling properties compared to solid sodium . They are less dangerously reactive toward water and in fact are often used as an aqueous suspension .Molecular Structure Analysis

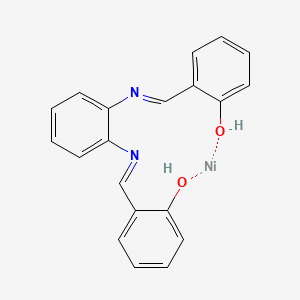

The sodium-mercury amalgam formed at the mercury cathode in the chlor-alkali process is Na11Hg52, with the sodium and mercury atoms bound in a variety of polyhedra . The crystal structure shows the Na atoms coordinated by Hg atoms in four classes of polyhedra, with Na–Hg distances ranging from 3.14 to 3.76 Å .Chemical Reactions Analysis

Sodium amalgams are often used in reactions as strong reducing agents with better handling properties compared to solid sodium . They are less dangerously reactive toward water and in fact are often used as an aqueous suspension .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .作用機序

Safety and Hazards

SODIUM MERCURY AMALGAMDISC 6/01 is considered hazardous. In contact with water, it releases flammable gases which may ignite spontaneously. It causes severe skin burns and eye damage. It is toxic if inhaled. It may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure .

将来の方向性

特性

| 11146-94-4 | |

分子式 |

C10H10N2O |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。